molecular formula C3H7BO3 B13404049 3-Hydroxy-1-propenyl-boronic acid

3-Hydroxy-1-propenyl-boronic acid

Cat. No.: B13404049
M. Wt: 101.90 g/mol
InChI Key: VKTVCKMJDVZYSO-UHFFFAOYSA-N
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Description

Contextualization within Alkenylboronic Acids and the Broader Field of Organoboron Chemistry

3-Hydroxy-1-propenyl-boronic acid belongs to the class of alkenylboronic acids, which are themselves a subset of the vast field of organoboron chemistry. wiley-vch.de Organoboron compounds, or organoboranes, are defined by the presence of at least one stable carbon-boron (C-B) bond. wikipedia.org The defining structural feature of a boronic acid is a boron atom bonded to one organic group (alkyl, aryl, or in this case, alkenyl) and two hydroxyl groups, giving it the general formula R-B(OH)₂. wikipedia.orgmolecularcloud.org

The structure of 3-Hydroxy-1-propenyl-boronic acid is characterized by several key features:

A Boronic Acid Moiety (-B(OH)₂): The boron atom is sp²-hybridized and possesses a vacant p-orbital, which confers Lewis acidity upon the molecule. wiley-vch.de This allows it to act as an electron pair acceptor.

An Alkenyl Group (-CH=CH-): The carbon-carbon double bond (a vinyl group) directly attached to the boron atom classifies it as an alkenylboronic acid. This unsaturation is key to its participation in important cross-coupling reactions. electronicsandbooks.com

A Hydroxyl Group (-OH): The presence of a hydroxyl group on the propenyl chain makes it a "functionalized" alkenylboronic acid, introducing a second reactive site for further synthetic modifications.

This combination of a nucleophilic organoboron component and an additional functional group within a compact three-carbon chain makes it a valuable and versatile building block in synthesis. electronicsandbooks.com

Historical Development of Boronic Acid Chemistry and Key Theoretical Concepts

The journey of organoboron chemistry began in the 19th century, long before its synthetic power was fully realized. The first synthesis of a boronic acid (ethylboronic acid) was reported by Edward Frankland in 1860. wiley-vch.demolecularcloud.org However, for many decades, these compounds remained largely a chemical curiosity. thieme.de

The field was revolutionized by the work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his discovery and development of the hydroboration reaction in the 1950s. thieme.de This reaction provided a remarkably simple and efficient method for preparing organoboranes from alkenes, opening the door to their widespread use. thieme.de

Several key theoretical concepts underpin the chemistry of boronic acids like 3-Hydroxy-1-propenyl-boronic acid:

Lewis Acidity: The electron-deficient nature of the boron atom is its most fundamental property. interchim.com Boronic acids readily accept a pair of electrons from Lewis bases, a principle that governs their reactivity and their utility in sensing applications. wikipedia.orginterchim.com

Reversible Covalent Bonding: A unique feature of boronic acids is their ability to form stable, yet reversible, covalent bonds with diols (compounds with two hydroxyl groups), such as those found in sugars. wikipedia.orgnih.gov This interaction forms a five- or six-membered cyclic boronate ester, a principle widely exploited in chemical biology for molecular recognition and sensing. interchim.comnih.gov

Transmetalation: This is the critical step in the most famous application of boronic acids: the Suzuki-Miyaura cross-coupling reaction. interchim.com In this palladium-catalyzed process, the organic group (the propenyl group in this case) is transferred from the boron atom to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an organic halide. wikipedia.org The stability of boronic acids to air and moisture, combined with the efficiency of this process, has made it one of the most powerful tools in modern organic synthesis. rsc.org

Strategic Importance in Advanced Organic Synthesis and Chemical Biology Research Paradigms

The strategic value of 3-Hydroxy-1-propenyl-boronic acid and its derivatives, such as its pinacol (B44631) ester, lies in their role as versatile intermediates for constructing more complex molecules. electronicsandbooks.comnih.gov Pinacol esters are often favored in synthesis due to their enhanced stability compared to the free boronic acids, making them easier to handle and purify. rsc.orgresearchgate.net

In Advanced Organic Synthesis:

The primary application of alkenylboronates is in palladium-catalyzed carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. electronicsandbooks.com The utility of 3-hydroxy-substituted vinylboronates stems from their ability to act as bifunctional synthons. For example, research by Srebnik and colleagues demonstrated a method for the synthesis of previously unknown 3-hydroxyvinylboronates. rsc.orgnih.govresearchgate.net Their work highlights that these compounds are valuable because the vinylboronate moiety can transfer the vinyl group to other elements and metals, facilitating the creation of complex structures. electronicsandbooks.comresearchgate.net

A key research finding illustrates their utility:

Reaction: Phosphine-stabilized zirconacycle boronates react with aldehydes and ketones. nih.gov

Product: This reaction yields 3-hydroxyvinylboronates in good isolated yields (61-80%). nih.govresearchgate.net

Significance: These products are valuable intermediates for subsequent transformations, such as Suzuki-Miyaura couplings, enabling the synthesis of more elaborate molecules. electronicsandbooks.com

Furthermore, alkenylboronic acids have been shown to participate in other novel transformations, such as a Passerini-type three-component reaction to produce α-hydroxy enones, expanding their synthetic toolkit. nih.gov Recently, light-driven reactions have been developed that use organoboronic acids to overcome the high energy barriers associated with additions to sterically hindered substrates, showcasing the continuing evolution of their applications. nih.gov

In Chemical Biology Research:

The boronic acid functional group has had a dramatic impact on chemical biology. nih.gov Its ability to interact with diols makes it an ideal motif for designing chemical receptors and sensors for saccharides. nih.gov This has potential applications in areas like glucose monitoring. wikipedia.org While specific research focusing on 3-Hydroxy-1-propenyl-boronic acid in biological paradigms is less documented than for arylboronic acids, its fundamental properties are relevant. The boronic acid moiety can bind to the active sites of certain enzymes, particularly serine proteases, acting as an inhibitor. wikipedia.orgnih.gov This inhibitory action is the basis for the successful anticancer drug Bortezomib (Velcade®), a dipeptidyl boronic acid, which has spurred immense interest in developing other boronic acid-based therapeutics. nih.gov The low toxicity of boronic acids further enhances their appeal for incorporation into biologically active molecules. nih.gov

Properties

Molecular Formula

C3H7BO3

Molecular Weight

101.90 g/mol

IUPAC Name

3-hydroxyprop-1-enylboronic acid

InChI

InChI=1S/C3H7BO3/c5-3-1-2-4(6)7/h1-2,5-7H,3H2

InChI Key

VKTVCKMJDVZYSO-UHFFFAOYSA-N

Canonical SMILES

B(C=CCO)(O)O

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxy 1 Propenyl Boronic Acid and Its Derivatives

De Novo Synthetic Approaches to the Alkenylboronic Acid Moiety

De novo synthesis, meaning "from the beginning," involves constructing complex molecules from simpler starting materials. wikipedia.orgyoutube.com In the context of 3-hydroxy-1-propenyl-boronic acid, this entails the formation of the core alkenylboronic acid structure.

Electrophilic Trapping of Organometallic Reagents

Organometallic reagents, characterized by a carbon-metal bond, are potent nucleophiles widely used in synthetic chemistry. libretexts.orgchadsprep.comlibretexts.orgyoutube.comyoutube.com Their reaction with electrophiles provides a powerful method for carbon-carbon bond formation. In the synthesis of alkenylboronic acids, an organometallic species can be trapped by a boron-containing electrophile.

One notable example involves the use of phosphine-stabilized zirconacyclopropenylboronates. These intermediates react with aldehydes and ketones at the C2 position of the triple bond to yield 3-hydroxyvinylboronates, which were previously unknown. nih.govresearchgate.net This method has been shown to produce the desired products in isolated yields ranging from 61-80%. nih.govresearchgate.net The stabilization of the zirconacycle with tributylphosphine (B147548) is crucial to prevent dimerization. nih.govresearchgate.net

Table 1: Synthesis of 3-Hydroxy-1-alkenylboronates via Electrophilic Trapping

Reactant 1Reactant 2ProductYield (%)
Phosphine-stabilized zirconacyclopropenylboronateAliphatic Ketone3-Hydroxyvinylboronate61-80 nih.govresearchgate.net
Phosphine-stabilized zirconacyclopropenylboronateAromatic Ketone3-Hydroxyvinylboronate61-80 nih.govresearchgate.net
Phosphine-stabilized zirconacyclopropenylboronateAliphatic Aldehyde3-Hydroxyvinylboronate61-80 nih.govresearchgate.net
Phosphine-stabilized zirconacyclopropenylboronateAromatic Aldehyde3-Hydroxyvinylboronate61-80 nih.govresearchgate.net

Hydroboration Strategies for Propenyl Moieties

Hydroboration is a fundamental reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. redalyc.orgmasterorganicchemistry.com This method is highly valued for its stereospecificity and regioselectivity. redalyc.org

The use of transition metal catalysts in hydroboration reactions allows for milder reaction conditions and can alter the chemo-, regio-, and stereoselectivity compared to uncatalyzed reactions. illinois.edunih.gov Various transition metals, including rhodium, iridium, cobalt, and nickel, have been employed to catalyze the hydroboration of alkenes and alkynes. illinois.edunih.govrsc.org

For instance, nickel-catalyzed 1,4-hydroboration of 1,3-dienes provides a regio- and stereoselective route to (Z)-allylboronates. organic-chemistry.org This method demonstrates broad substrate scope and high levels of selectivity. organic-chemistry.org The resulting allylboronates can be subsequently oxidized to form stereodefined allylic alcohols. organic-chemistry.org While rhodium catalysts are effective for terminal alkynes, cobalt catalysts have shown higher activity for internal alkynes, often with opposite regioselectivity. rsc.org The mechanism of transition metal-catalyzed hydroboration is often proposed to involve an oxidative addition/reductive elimination sequence. illinois.edu

Table 2: Transition Metal-Catalyzed Hydroboration Examples

Catalyst SystemSubstrateProductKey Feature
Ni(cod)2 / PCy31,3-Dienes(Z)-AllylboronateHigh regio- and stereoselectivity organic-chemistry.org
Rhodium ComplexTerminal AlkynesAlkenylboraneHigh activity for terminal alkynes rsc.org
Cobalt ComplexInternal AlkynesAlkenylboraneHigh activity for internal alkynes rsc.org
RhCl(PPh3)3AlkenesAlkylboraneCatalytic acceleration illinois.edu

Recent advancements have led to the development of metal-free hydroboration systems. An unprecedented and general method utilizes BBr3 as the boration reagent in the presence of iPr2NEt. chemrxiv.orgchemrxiv.orgamazonaws.com This system effectively suppresses side reactions like alkene oligomerization and bromoboration. chemrxiv.orgchemrxiv.orgamazonaws.com A key advantage of this approach is the site-fixed installation of the boryl group at the original position of the internal double bond, a challenging transformation with traditional methods. chemrxiv.orgchemrxiv.org Mechanistic studies suggest a pathway involving radical species, potentially through a frustrated Lewis pair (FLP)-type single-electron transfer. chemrxiv.orgchemrxiv.orgwikipedia.org

Palladium-Catalyzed Miyaura Borylation of Halide Precursors

The palladium-catalyzed Miyaura borylation is a powerful method for synthesizing aryl- and alkenylboronates from the corresponding halides or pseudohalides. researchgate.netbeilstein-journals.orghkbu.edu.hk This reaction typically involves the cross-coupling of a halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.govrsc.org

This methodology has been successfully applied to a wide range of aryl and heteroaryl halides, demonstrating high functional group compatibility. beilstein-journals.orgnih.gov Recent developments include solid-state mechanochemical protocols that offer rapid reaction times and reduce the need for organic solvents. beilstein-journals.org The mechanism is thought to involve the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the boron reagent and reductive elimination to afford the desired boronate ester. researchgate.net

A related approach, the boryl-Heck reaction, utilizes electrophilic boron reagents like catecholchloroborane (catBCl) to convert terminal alkenes into trans-alkenyl boronic esters with excellent regio- and stereoselectivity. nih.govresearchgate.net

Directed C-H Borylation Methodologies

Direct C-H borylation has emerged as an efficient and atom-economical strategy for the synthesis of organoboron compounds. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials. While many C-H borylation reactions are governed by steric factors, the use of directing groups allows for site-selective borylation. rsc.orgrsc.org

For example, a phenolic carbamate (B1207046) can act as a directing group to achieve selective ortho-borylation of 2-arylphenolic compounds. rsc.org Similarly, silyl (B83357) groups have been used to direct the borylation of indoles to the 7-position. rsc.org These methods provide access to functionalized organoboranes with high regioselectivity, which would be difficult to obtain through other means. rsc.orgrsc.org

Zirconacyclopropene-Mediated Synthesis of Hydroxyvinylboronates

A notable method for the synthesis of 3-hydroxyvinylboronates involves the use of zirconacyclopropene intermediates. This approach provides a pathway to previously challenging 3-hydroxy-substituted vinylboronates. The process begins with the formation of a borylzirconacyclopropene, which can be stabilized by complexation with a phosphine (B1218219) ligand such as tributylphosphine to prevent dimerization.

These stabilized zirconacycle boronates are then reacted with various carbonyl compounds, including both aliphatic and aromatic aldehydes and ketones. The reaction proceeds via the insertion of the carbonyl group into the zirconium-carbon bond of the zirconacycle. Specifically, the carbonyl carbon attacks the C2 position of the original triple bond precursor. Subsequent hydrolysis of the resulting intermediate yields the desired 3-hydroxyvinylboronate. This methodology has been shown to produce the target compounds in moderate to good isolated yields, generally ranging from 61-80%.

Table 1: Zirconacyclopropene-Mediated Synthesis of 3-Hydroxyvinylboronates
EntryCarbonyl CompoundProductYield (%)
1Acetone3-Hydroxy-3-methyl-1-butenylboronate65
2Cyclohexanone1-(1-Hydroxycyclohexyl)-1-propenylboronate72
3Benzaldehyde3-Hydroxy-3-phenyl-1-propenylboronate80
42-Butanone3-Hydroxy-3-methyl-1-pentenylboronate68
5Acetophenone3-Hydroxy-3-phenyl-1-butenylboronate75

Derivatization and Functionalization Strategies for 3-Hydroxy-1-propenyl-boronic Acid Scaffolds

Once the 3-hydroxy-1-propenyl-boronic acid scaffold is obtained, a variety of derivatization and functionalization strategies can be employed to further elaborate the molecule. These strategies take advantage of the reactivity of the boronic acid/ester moiety and the allylic nature of the vinyl group.

Interconversion of Boronic Acid and Boronic Ester Forms

The interconversion between boronic acids and their corresponding esters is a fundamental and crucial aspect of their chemistry. Boronic acids are often used in coupling reactions, while boronate esters, such as the pinacol (B44631) ester, are generally more stable, less prone to dehydration to form boroxines, and are often easier to purify by chromatography.

The esterification of a boronic acid, including 3-hydroxy-1-propenyl-boronic acid, is typically achieved by reacting it with a diol, such as pinacol, often in a suitable solvent like THF or dichloromethane. The reaction can be driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation or the use of a dehydrating agent.

Conversely, the hydrolysis of a boronate ester to the free boronic acid is a common deprotection strategy. This can be accomplished under aqueous acidic or basic conditions. For instance, treatment of a pinacol boronate ester with an acid, such as HCl, in a mixture of THF and water can effectively cleave the ester to afford the boronic acid. Another mild method involves transesterification with a large excess of a volatile diol followed by removal of the more volatile boronate ester, or by using reagents like phenylboronic acid or an ion-exchange resin. The choice of conditions depends on the stability of the other functional groups present in the molecule.

Stereoselective Homologation Reactions of Boronic Esters

Stereoselective homologation reactions of boronic esters represent a powerful tool for the construction of chiral carbon chains. This methodology can be applied to vinyl boronic esters to extend the carbon skeleton with high stereocontrol. A prominent approach involves the reaction of a boronic ester with a lithiated carbamate.

In this process, an enantioenriched lithiated carbamate, acting as a chiral carbenoid, adds to the boron atom of the boronic ester to form a boronate complex. This is followed by a 1,2-metallate rearrangement, where a carbon group migrates from the boron to the adjacent carbon atom, displacing the carbamate leaving group. The stereochemical outcome of this reaction is highly controlled by the chirality of the lithiated carbamate. Subsequent oxidation of the newly formed boronic ester, typically with basic hydrogen peroxide, yields the corresponding alcohol with high stereopurity. This method allows for the iterative extension of carbon chains with precise control over the stereochemistry at each newly formed chiral center. For instance, the homologation of 1,2-bis(boronic esters) can be achieved with high regioselectivity at the primary boronic ester. nih.govnih.govacs.orged.ac.uknih.govbristol.ac.ukd-nb.info

Table 2: Stereoselective Homologation of Boronic Esters with Lithiated Carbamates
EntryBoronic Ester SubstrateLithiated CarbamateProduct after OxidationYield (%)Diastereomeric Ratio (d.r.)
11,2-Bis(pinacolato)diboryloctane(S)-N-Boc-N-(1-phenylethyl)lithiocarbamate(3S,4S)-4,5-dihydroxy-3-phenylnonane66>95:5
2(R)-1,2-Bis(pinacolato)diborylhexane(S)-N-Boc-N-benzyl-lithiocarbamate(3S,4R)-3-benzyl-1,2-heptanediol7598:2
31,2-Bis(pinacolato)diboryl-4-pentene(R)-N-Boc-N-(1-naphthylmethyl)lithiocarbamate(3R,4R)-4,5-dihydroxy-3-(1-naphthylmethyl)-1-pentene71>95:5
4Ethyl 4,5-bis(pinacolato)diborylpentanoate(S)-N-Boc-N-(2-furylmethyl)lithiocarbamateEthyl (3S,4S)-4,5-dihydroxy-3-(2-furylmethyl)pentanoate6897:3

Allylic Functionalization via Boronic Acid Intermediates

The vinyl group in 3-hydroxy-1-propenyl-boronic acid and its derivatives provides a handle for allylic functionalization. These reactions can introduce new functional groups at the carbon adjacent to the double bond, further increasing the molecular complexity.

One such transformation is allylic amination. Metal-free allylic C-H amination of vinylboronates has been reported, where a new C-N bond is formed without competing with transmetalation or addition to the alkene. nih.gov In these reactions, the boron substituent can direct the regioselectivity of the amination. For instance, the use of a selenium catalyst can promote the amination at the allylic position distal to the boron group. nih.govresearchgate.net

Another approach to functionalized allylboronates is through an 'ate-mediated allylic substitution' (AMAS). organic-chemistry.org This method involves the reaction of a bifunctional vinylboronate/allylic acetate (B1210297) ester with a Grignard reagent. The reaction proceeds through a boronate complex, leading to the formation of a tertiary allylic boronate. This transformation is highly stereoselective, typically yielding the (E)-configured product. The resulting functionalized allylboronates are stable and can be further transformed, for example, by oxidation to the corresponding tertiary allylic alcohols. organic-chemistry.org

Biocatalytic Approaches to Hydroxylated Cyclic Amino Acid Derivatives

The development of biocatalytic methods for the synthesis of complex molecules is a rapidly growing field, offering mild and highly selective transformations. While direct biocatalytic conversion of 3-hydroxy-1-propenyl-boronic acid to a hydroxylated cyclic amino acid derivative is not yet established, existing biocatalytic strategies suggest potential pathways.

One hypothetical route could involve a two-step enzymatic cascade. The first step would be the amination of the vinylboronate. Recently, engineered enzymes have been shown to catalyze the amination of boronic acids and their esters. researchgate.netroyalsocietypublishing.org For example, an engineered protoglobin nitrene transferase can aminate aryl and alkyl boronic acids using hydroxylamine. This enzymatic C-B bond cleavage to a C-N bond proceeds with high yield and can be stereoselective.

The second step would involve an enzymatic cyclization of the resulting amino-functionalized alkene. Enzymes such as ammonia (B1221849) lyases can catalyze the addition of ammonia to a double bond, and other enzymes are known to facilitate intramolecular cyclizations to form cyclic amino acids. royalsocietypublishing.orgnih.gov For instance, peptide cyclases have been used for the macrolactamization of linear peptides. nih.govnih.gov By combining an enzymatic amination of the 3-hydroxy-1-propenyl-boronic acid scaffold with a subsequent, suitably chosen enzymatic cyclization, it may be possible to develop a biocatalytic route to novel hydroxylated cyclic amino acid derivatives. Further research and enzyme engineering would be required to realize such a synthetic pathway.

Stereoselective Formation of Trisubstituted Vinyl Boronate Esters

The synthesis of stereodefined trisubstituted vinyl boronate esters is a significant challenge in organic synthesis. One effective method involves a copper-catalyzed diboration of ketones followed by an acid-mediated elimination of the intermediate α-hydroxyboronate esters. acs.org

This two-step, one-pot procedure begins with the copper-catalyzed addition of a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to a ketone. This forms a tertiary α-hydroxyboronate ester after hydrolysis of the initial product. The crude α-hydroxyboronate ester is then treated with an acid, such as p-toluenesulfonic acid (TsOH), which promotes an elimination reaction to yield the vinyl boronate ester. This method generally provides moderate to good yields and shows good selectivity for the (Z)-isomer of the trisubstituted vinyl boronate. The stereochemistry of the product can be unambiguously determined by subsequent Suzuki-Miyaura coupling to form an alkene of known geometry. acs.org

Table 3: Stereoselective Formation of Trisubstituted Vinyl Boronate Esters from Ketones
EntryKetoneReagentsProduct (Major Isomer)Yield (%)Isomer Ratio (Z:E:other)
12-Methyl-4-heptanone1. CuCl, Xantphos, B₂pin₂; 2. TsOH(Z)-4,4,5,5-Tetramethyl-2-(1,3-dimethyl-1-butenyl)-1,3,2-dioxaborolane6311:1:1
25-Hexen-2-one1. CuCl, Xantphos, B₂pin₂; 2. TsOH(Z)-2-(Hexa-2,5-dien-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane5418:1:3.6
34-Heptanone1. CuCl, Xantphos, B₂pin₂; 2. TsOH(Z)-4,4,5,5-Tetramethyl-2-(1-propyl-1-butenyl)-1,3,2-dioxaborolane542.6:1 (Z:E)
41-Phenyl-1-propanone1. CuCl, Xantphos, B₂pin₂; 2. TsOH(Z)-4,4,5,5-Tetramethyl-2-(1-phenyl-1-propenyl)-1,3,2-dioxaborolane6512:1:1

Reactivity and Reaction Mechanisms of 3 Hydroxy 1 Propenyl Boronic Acid

Fundamental Reaction Pathways Involving the Boronic Acid Group

The boronic acid group, -B(OH)₂, is characterized by an sp²-hybridized boron atom with a vacant p-orbital, rendering it a mild Lewis acid. wiley-vch.de This electronic feature is central to its reactivity, allowing it to engage in a variety of transformations fundamental to modern synthetic chemistry.

Mechanism and Scope of Transmetalation Processes

Transmetalation is a crucial step in many cross-coupling reactions involving organoboron compounds, most notably the Suzuki-Miyaura reaction. nih.gov This process involves the transfer of the organic group (in this case, the 3-hydroxy-1-propenyl group) from the boron atom to a transition metal catalyst, typically palladium. nih.gov

The mechanism is generally believed to proceed through several key stages. First, the palladium catalyst undergoes oxidative addition with an organic halide. Subsequently, the boronic acid is activated by a base (like OH⁻), forming a more nucleophilic boronate species, [(HOCH₂CH=CH)B(OH)₃]⁻. princeton.edu This boronate then coordinates to the palladium center. The final step of transmetalation involves the transfer of the 3-hydroxy-1-propenyl group to the palladium, displacing the halide or other leaving group, and regeneration of the boron species. The reaction generally proceeds with retention of the stereochemistry of the double bond. princeton.edu

The scope of transmetalation with 3-hydroxy-1-propenyl-boronic acid is broad, allowing for its coupling with a variety of organic electrophiles, including aryl, heteroaryl, and vinyl halides or triflates. The presence of the hydroxyl group may require protection in some cases to prevent side reactions, depending on the reaction conditions.

Table 1: Key Steps in the Transmetalation of 3-Hydroxy-1-propenyl-boronic Acid in a Suzuki-Miyaura Coupling Cycle

StepDescriptionReactantsProducts
1 Oxidative Addition Pd(0) complex, R-X (Organic Halide)R-Pd(II)-X complex
2 Boronic Acid Activation 3-Hydroxy-1-propenyl-boronic acid, Base (e.g., NaOH)3-Hydroxy-1-propenyl-boronate
3 Transmetalation R-Pd(II)-X complex, 3-Hydroxy-1-propenyl-boronateR-Pd(II)-(CH=CHCH₂OH) complex, Boric acid byproduct
4 Reductive Elimination R-Pd(II)-(CH=CHCH₂OH) complexR-CH=CHCH₂OH (Coupled Product), Pd(0) complex (regenerated)

Carbon-Carbon Bond Forming Mechanisms (e.g., Boronate Complex Formation)

Beyond the Suzuki-Miyaura coupling, 3-hydroxy-1-propenyl-boronic acid can participate in other carbon-carbon bond-forming reactions. These transformations often hinge on the formation of a tetrahedral boronate complex. nih.gov

One such reaction is the Petasis reaction, or borono-Mannich reaction, a three-component coupling of an amine, a carbonyl compound (often an α-hydroxyaldehyde), and a boronic acid. sci-hub.ru In this reaction, the boronic acid adds to an iminium ion formed in situ from the amine and aldehyde. The presence of the α-hydroxyl group in the aldehyde substrate is crucial for activating the boronic acid through the formation of a cyclic boronate ester, which facilitates the migration of the vinyl group from boron to the carbon of the iminium ion. nih.govsci-hub.ru

Rhodium-catalyzed additions represent another class of C-C bond formation. In these reactions, the 3-hydroxy-1-propenyl group can be added across carbon-carbon double or triple bonds, such as in the 1,4-addition to enones or the addition to aldehydes. wiley-vch.de

Carbon-Heteroatom Bond Forming Mechanisms

Boronic acids are also competent reagents for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. The Chan-Evans-Lam coupling is a prominent example, typically involving the copper-catalyzed reaction of a boronic acid with an amine or alcohol. wiley-vch.de

The mechanism is thought to involve the coordination of the N-H or O-H substrate to a Cu(II) catalyst. Transmetalation of the 3-hydroxy-1-propenyl group from boron to copper follows, and the desired product is then formed via reductive elimination, regenerating the catalyst. This method provides a powerful way to synthesize allylic amines and ethers under relatively mild conditions. The reaction is often performed in the presence of a base and an oxidant like oxygen or a peroxide.

Oxidative Transformations and Byproduct Formation Pathways

A common side reaction or deliberate transformation of boronic acids is oxidation. In the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), the carbon-boron bond can be cleaved to form a carbon-oxygen bond. nih.gov For 3-hydroxy-1-propenyl-boronic acid, this would result in the formation of propane-1,3-diol and boric acid. nih.gov

The mechanism involves the nucleophilic attack of the oxidant on the empty p-orbital of the boron atom. This is followed by a 1,2-migration of the propenyl group from the boron to the oxygen atom, leading to a borate (B1201080) ester intermediate. nih.gov This labile ester then undergoes rapid hydrolysis to yield the final alcohol product. nih.gov This pathway can be a source of byproducts in cross-coupling reactions if oxidizing conditions are present.

Protodeboronation and Hydrolysis Mechanisms in Various Media

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. wikipedia.org This is a frequent and often undesirable side reaction in processes that utilize boronic acids, such as cross-coupling reactions. wikipedia.org For 3-hydroxy-1-propenyl-boronic acid, this would lead to the formation of prop-2-en-1-ol (allyl alcohol).

The mechanism of protodeboronation is highly dependent on the reaction medium, particularly the pH. wikipedia.orged.ac.uk

Acidic Media : In acidic conditions, the reaction can proceed via a specific acid-catalyzed pathway, involving electrophilic substitution of the boron group by a proton. ed.ac.uk

Basic Media : Under basic conditions, the more nucleophilic boronate anion, [R-B(OH)₃]⁻, is formed. This species is more susceptible to protonolysis, where the cleavage of the C-B bond is concerted with protonation at the carbon atom. researchgate.net

The propensity for protodeboronation is influenced by factors such as temperature, the electronic nature of the organic group, and the specific reaction conditions employed. wikipedia.org Hydrolysis of boronic acid anhydrides or esters to the free boronic acid is often a prerequisite for this process. researchgate.neted.ac.uk

Stereochemical Control and Regioselectivity in Transformations

The stereochemistry of the double bond in 3-hydroxy-1-propenyl-boronic acid is a critical aspect of its reactivity. In reactions like the Suzuki-Miyaura coupling, the transmetalation and reductive elimination steps are typically stereoretentive, meaning that the E/Z geometry of the starting alkenylboronic acid is preserved in the final product. princeton.edu

Regioselectivity becomes important in reactions where the nucleophilic partner has multiple reactive sites. For instance, in the Petasis reaction with an allenylboronate, the regiochemical outcome (propargylamine vs. α-allenylamine) can be controlled by the choice of the amine and carbonyl components. sci-hub.ru While 3-hydroxy-1-propenyl-boronic acid is not an allene, analogous regiochemical considerations could apply in reactions with unsymmetrical substrates.

In electrophilic addition reactions involving related propargylic boronates, a β-boron effect has been observed to control the regioselectivity of the addition, directing the electrophile to the γ-position due to the stabilization of a transient vinyl carbocation by the adjacent boryl group. nih.gov This principle highlights the directing influence the boron moiety can exert, which could be relevant for controlling regioselectivity in transformations of 3-hydroxy-1-propenyl-boronic acid.

Table 2: Summary of Reaction Types and Stereochemical/Regiochemical Outcomes

Reaction TypeKey FeatureTypical Outcome for Alkenylboronic Acids
Suzuki-Miyaura Coupling Pd-catalyzed C-C bond formationRetention of double bond stereochemistry
Petasis Reaction Three-component C-C bond formationCan be highly diastereoselective with chiral α-hydroxyaldehydes
Chan-Evans-Lam Coupling Cu-catalyzed C-O/C-N bond formationFormation of allylic ethers or amines
Protodeboronation C-B bond cleavage by H⁺Formation of the corresponding alkene (allyl alcohol)
Oxidation C-B bond cleavage by oxidantFormation of the corresponding alcohol (propane-1,3-diol)

Influence of the Remote Hydroxy Group on Reactivity Profiles

The presence of a hydroxyl group at the C-3 position of the propenyl chain in 3-Hydroxy-1-propenyl-boronic acid can exert a notable influence on the molecule's reactivity through several mechanisms. These effects are primarily categorized as electronic effects and potential intramolecular catalysis or neighboring group participation.

Electronic Effects:

The hydroxyl group is an electron-withdrawing group by induction, which can influence the electron density at the boron center. This inductive effect can impact the Lewis acidity of the boronic acid. A more Lewis acidic boron atom can exhibit altered reactivity in processes such as transmetalation in Suzuki-Miyaura coupling reactions. The precise electronic consequence of the hydroxyl group is a balance between its inductive (-I) and potential resonance (+M) effects, although in this aliphatic system, the inductive effect is expected to be more dominant in influencing the boronic acid moiety.

Intramolecular Catalysis and Neighboring Group Participation:

A more direct and significant influence of the remote hydroxyl group stems from its potential to act as an intramolecular nucleophile or to participate in the reaction mechanism through hydrogen bonding. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can lead to rate enhancements and altered stereochemical outcomes compared to reactions with analogous boronic acids lacking the hydroxyl group. wikipedia.orgchem-station.comdalalinstitute.comlibretexts.org

In the context of 3-Hydroxy-1-propenyl-boronic acid, the hydroxyl group can potentially interact with the boronic acid moiety or with other reactants or catalysts in the reaction medium. For instance, in reactions involving the formation of an "ate" complex, where a nucleophile coordinates to the boron atom, the hydroxyl group could stabilize the transition state through hydrogen bonding.

One plausible mechanism of intramolecular assistance involves the formation of a cyclic intermediate. The hydroxyl group could coordinate to the boron atom, especially under basic conditions where the boronic acid is converted to a boronate. This intramolecular coordination could activate the boronic acid for subsequent reactions or influence the stereoselectivity of the process. While direct experimental studies on 3-Hydroxy-1-propenyl-boronic acid are limited, the principles of NGP are well-established in organic chemistry and provide a framework for predicting its reactivity. wikipedia.orgchem-station.comdalalinstitute.com

The potential for the hydroxyl group to act as an internal nucleophile could also lead to unique reaction pathways, such as intramolecular cyclization reactions under appropriate conditions. The proximity of the hydroxyl group to the carbon-boron bond allows for the possibility of intramolecular rearrangements or transfer reactions.

A summary of the potential influences of the remote hydroxyl group is presented in the table below.

Potential Influence Mechanism Anticipated Effect on Reactivity
Electronic EffectInductive electron withdrawal by the hydroxyl group.Modulation of the Lewis acidity of the boron center.
Intramolecular H-BondingStabilization of transition states or intermediates through hydrogen bonding.Rate enhancement; potential influence on stereoselectivity.
Neighboring Group ParticipationIntramolecular nucleophilic attack of the hydroxyl group on the boron atom or a reaction intermediate.Formation of cyclic intermediates, leading to altered reaction pathways and potential rate acceleration.
Intramolecular CyclizationThe hydroxyl group acting as an internal nucleophile to form a cyclic ether.Unique product formation not observed with simple alkenylboronic acids.

Comparative Reactivity and Mechanistic Aspects of Borinic Acid Analogs

A borinic acid is characterized by the general formula R₂BOH, containing two carbon-boron bonds, in contrast to a boronic acid's RB(OH)₂ structure. Replacing one of the hydroxyl groups of 3-Hydroxy-1-propenyl-boronic acid with another organic substituent to form the corresponding borinic acid analog, such as (3-Hydroxy-1-propenyl)(alkyl)borinic acid, would be expected to significantly alter its reactivity.

Enhanced Lewis Acidity and Reactivity:

A general trend observed in organoboron chemistry is the enhanced reactivity of borinic acids compared to their boronic acid counterparts. This is attributed to the increased Lewis acidity of the boron center in borinic acids. The presence of two electron-donating alkyl or aryl groups in a borinic acid makes the boron atom more electron-rich compared to the two hydroxyl groups in a boronic acid. However, the hydroxyl groups in a boronic acid can engage in resonance donation to the vacant p-orbital of boron, which reduces its Lewis acidity. In a borinic acid, with only one hydroxyl group, this resonance stabilization is less pronounced, leading to a more electrophilic boron center.

This increased electrophilicity generally translates to a higher reaction rate in processes that involve nucleophilic attack at the boron center. For instance, in reactions where the formation of a boronate "ate" complex is the rate-determining step, the corresponding borinic acid is expected to react faster.

Mechanistic Differences:

The mechanistic pathways for reactions involving borinic acids can also differ from those of boronic acids. With only one hydroxyl group, the nature of intermediates and transition states will be different. For example, in catalytic cycles such as the Suzuki-Miyaura coupling, the transmetalation step involves the transfer of the organic group from boron to a transition metal. The structure of the borinic acid-derived species participating in this step will influence the kinetics and outcome of the reaction.

However, it is important to note that in some specific reaction contexts, borinic acids may be less effective. For example, in boron-catalyzed direct amidation reactions, it has been observed that borinic acids can form unreactive amino-carboxylate complexes or undergo protodeboronation, rendering them incompetent as catalysts. rsc.org This suggests that for certain transformations, the presence of two hydroxyl groups, as in a boronic acid, is crucial for the catalytic cycle to proceed efficiently. rsc.org

A comparative overview of the expected reactivity of 3-Hydroxy-1-propenyl-boronic acid and its hypothetical borinic acid analog is provided below.

Property 3-Hydroxy-1-propenyl-boronic Acid (3-Hydroxy-1-propenyl)(alkyl)borinic Acid (Analog)
Lewis Acidity LowerHigher
General Reactivity Generally lowerGenerally higher in nucleophilic additions to boron.
Susceptibility to Protodeboronation Can occur under certain conditions.Potentially higher in specific contexts. rsc.org
Role in Catalysis Can act as a precursor to catalytically active species.May be less effective or act as an inhibitor in certain catalytic cycles. rsc.org
Intermediate Structures Forms boronate species with two B-O bonds.Forms borinate species with one B-O bond.

Applications in Advanced Organic Synthesis

Cross-Coupling Reactions Utilizing 3-Hydroxy-1-propenyl-boronic Acid

While the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, specific studies detailing the mechanistic nuances and the full range of compatible substrates when using 3-Hydroxy-1-propenyl-boronic acid are not available in the searched literature. General principles of the Suzuki-Miyaura reaction would apply, but the influence of the hydroxypropyl group on the reaction's efficacy and scope remains unelucidated in the provided results.

The Chan-Lam coupling provides a valuable route to carbon-heteroatom bonds. However, research specifically employing 3-Hydroxy-1-propenyl-boronic acid in this copper-mediated reaction, which would detail its reactivity with various amines, phenols, and other nucleophiles, is not described in the available information.

The Liebeskind-Srogl coupling is a powerful method for the synthesis of ketones from thioesters and boronic acids under neutral conditions. Specific examples or discussions of the participation of 3-Hydroxy-1-propenyl-boronic acid in this or other specialized palladium-catalyzed couplings are absent from the search findings.

Diverse Functional Group Transformations and Carbon Skeleton Modifications

The conjugate addition of organoboronic acids to α,β-unsaturated systems is a known synthetic strategy. However, reports detailing the use of 3-Hydroxy-1-propenyl-boronic acid as the nucleophile in such reactions, which would provide insight into its reactivity and stereoselectivity, could not be found.

Reactions involving electrophilic allyl shifts of substituted allylboronates are a means of creating complex molecular architectures. There is no specific information available regarding the behavior of 3-Hydroxy-1-propenyl-boronic acid or its derivatives in these types of transformations.

Carboxylic Acid Activation for Amide Bond Formation

The role of boronic acids, in general, as catalysts for the formation of amide bonds directly from carboxylic acids and amines has been a subject of considerable interest. This approach is often highlighted as a green and efficient alternative to traditional methods that rely on stoichiometric activating agents, which can generate significant waste. The catalytic cycle is generally believed to involve the formation of an acyl-boronate intermediate, which is more susceptible to nucleophilic attack by an amine.

However, specific studies detailing the catalytic efficacy, substrate scope, and mechanistic nuances of 3-Hydroxy-1-propenyl-boronic acid in this capacity are not readily found in peer-reviewed journals. Consequently, there is a lack of specific data to populate a table on reaction yields or to provide detailed research findings on its performance relative to other boronic acid catalysts in this transformation.

Aryne-Induced Ring-Opening and Multicomponent Reactions

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules in a single step from three or more starting materials, thereby enhancing efficiency and atom economy. Boronic acids have been employed in various MCRs, including the Petasis borono-Mannich reaction. More recently, boronic acids have been explored as reagents in aryne-induced three-component coupling reactions, where they can act as a source of a nucleophilic group.

While these are exciting areas of research, there is no specific information available that documents the use of 3-Hydroxy-1-propenyl-boronic acid in aryne-induced ring-opening or other multicomponent reactions. Research in this area has tended to focus on aryl and other vinyl boronic acids, and the specific contribution of the 3-hydroxy-1-propenyl moiety in such reactions has not been reported.

Strategic Derivatization within Complex Natural Product Synthesis

The late-stage functionalization and derivatization of complex natural products are crucial for elucidating their mechanism of action and for the development of new therapeutic agents with improved properties. The unique reactivity of boronic acids makes them attractive tools for such strategic modifications.

The application of 3-Hydroxy-1-propenyl-boronic acid as a tool for the strategic derivatization of complex natural products is another area that remains to be explored in depth. The presence of both a vinylboronic acid and a hydroxyl group could potentially offer unique reactivity for selective transformations on natural product scaffolds. However, at present, there are no published reports of its use in this context, and therefore, no data on specific examples or research findings can be provided.

Molecular Recognition and Supramolecular Chemistry

Reversible Covalent Interactions with Vicinal Diols and Polyols

Boronic acids, including 3-hydroxy-1-propenyl-boronic acid, engage in reversible covalent interactions with compounds containing vicinal diol (1,2-diol) or 1,3-diol functionalities. This interaction leads to the formation of five- or six-membered cyclic boronate esters, respectively. nih.govbath.ac.ukresearchgate.net The formation of these esters is a dynamic equilibrium process, influenced by factors such as pH, the pKa of the boronic acid, and the structure of the diol. nih.govnih.govaablocks.com

The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid. nih.gov In aqueous solution, it exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized) upon reaction with a hydroxyl ion. aablocks.com The formation of the more stable cyclic boronate esters is favored with the tetrahedral form. nih.govnih.gov The equilibrium of this esterification can be shifted by altering the pH, which in turn affects the concentration of the reactive boronate species. aablocks.com

The stability of the resulting boronate ester is dependent on the nature of the diol. For instance, the binding affinity generally follows the order of sorbitol, fructose, galactose, and then glucose. researchgate.net This selectivity is attributed to the stereochemistry and the number of available diol pairs within the polyol structure. nih.gov Alkyl boronic acids, like 3-hydroxy-1-propenyl-boronic acid, have been observed to form esters more readily than aryl boronic acids. nih.gov The kinetics of this binding process are typically fast, with equilibrium being reached within seconds to minutes for many boronic acid-sugar pairs. nih.gov

Design Principles for Saccharide and Carbohydrate Recognition Systems

The reversible covalent interaction between boronic acids and diols is a fundamental principle in the design of sensors for saccharides and carbohydrates. nih.govnih.gov The core concept involves coupling the boronic acid recognition element to a reporter molecule, often a fluorophore. nih.gov The binding event between the boronic acid and the saccharide modulates the properties of the reporter, leading to a detectable signal, such as a change in fluorescence intensity. nih.govnih.gov

Several key design principles guide the development of these recognition systems:

pKa Modulation: The affinity of a boronic acid for a diol at physiological pH can be enhanced by lowering its pKa. This is often achieved by introducing an electron-withdrawing group or a proximal basic amine group into the boronic acid structure. nih.govnih.gov A lower pKa shifts the equilibrium towards the more reactive tetrahedral boronate form at neutral pH. nih.gov

Fluorophore Integration: The choice and placement of the fluorophore are critical. The binding of a saccharide can alter the electronic environment of the fluorophore, leading to changes in its emission through mechanisms like photoinduced electron transfer (PET). nih.gov

Multi-point Recognition: To improve selectivity for specific saccharides, multiple boronic acid moieties can be incorporated into a single sensor molecule. This allows for a more defined and stronger interaction with the target carbohydrate. researchgate.net

Sensor Arrays: Instead of a single highly specific sensor, an array of less specific boronic acid-based sensors can be used. mdpi.com Each sensor in the array provides a slightly different response to a panel of saccharides, generating a unique "fingerprint" pattern for each analyte that can be analyzed using pattern recognition techniques like linear discriminant analysis. mdpi.com

The following table provides a conceptual overview of how different saccharides might interact with a hypothetical sensor based on 3-hydroxy-1-propenyl-boronic acid, leading to varied fluorescence responses.

SaccharidePutative Binding AffinityPredicted Fluorescence Change
FructoseHighSignificant Increase/Decrease
GlucoseModerateModerate Increase/Decrease
GalactoseModerate-HighNoticeable Increase/Decrease
MannitolHighSignificant Increase/Decrease
SucroseLow (non-reducing)Minimal Change

This table is illustrative and the actual response would depend on the specific sensor design and experimental conditions.

Intermolecular Interactions with Amino Acids and Peptides in Aqueous Environments

Beyond saccharides, boronic acids can also engage in reversible covalent interactions with certain amino acid side chains in proteins. nih.gov These interactions are crucial for the development of enzyme inhibitors and for the recognition of specific peptide sequences. nih.gov For example, boronic acids are known to bind to the active site serine residues of proteases. wikipedia.org

The integration of boronic acids into peptide structures has led to the development of peptide-boronic acids with novel biological activities. nih.gov These hybrid molecules can be designed to target specific proteins or even RNA sequences. nih.gov The peptide backbone provides a scaffold for the precise positioning of the boronic acid moiety, enhancing its binding affinity and selectivity. For instance, branched peptide boronic acids have been screened against the HIV-1 Rev response element IIB (RRE IIB), demonstrating that the peptide structure significantly contributes to the binding affinity. nih.gov

Applications in Dynamic Covalent Chemistry and Self-Assembly Processes

The reversible nature of boronate ester formation makes 3-hydroxy-1-propenyl-boronic acid and its derivatives valuable components in the field of dynamic covalent chemistry (DCC). nih.govnih.gov DCC utilizes reversible reactions to create complex molecular architectures and materials that can adapt to their environment. nih.govnih.gov

Boronic acids can participate in self-assembly processes to form a variety of supramolecular structures, including macrocycles, cages, polymers, and gels. bath.ac.uknih.govmsu.edu These assemblies are held together by reversible boronate ester linkages. nih.gov For example, diboronic acids can be designed to self-assemble into boroxine (B1236090) cages of varying sizes. researchgate.net

The dynamic nature of these systems allows for the development of "smart" materials that can respond to external stimuli such as pH, the presence of competing diols, or temperature. nih.govnih.govresearchgate.net For example, hydrogels cross-linked by boronate esters can exhibit self-healing properties, as the reversible bonds can break and reform to repair damage. nih.govresearchgate.net These dynamic covalent hydrogels have applications in drug delivery, where the release of a therapeutic agent can be triggered by changes in the physiological environment. nih.govresearchgate.netrsc.org

The self-assembly can also be directed by templates. For instance, Langmuir films of boronic acids at the air-water interface can be used to create ordered monolayers for sensor applications. msu.edu The combination of boronic acids with other building blocks, such as bipyridines, can lead to the formation of stable host-guest complexes and coordination polymers through dative N→B bonds. mdpi.com

The following table summarizes some of the supramolecular structures that can be formed using boronic acids and their potential applications.

Supramolecular StructureBuilding BlocksLinkagePotential Application
Macrocycles/CagesDiboronic acids, polyolsBoronate esterMolecular recognition, encapsulation
PolymersDiboronic acids, diolsBoronate esterSelf-healing materials, sensors
HydrogelsBoronic acid-functionalized polymers, polyolsBoronate esterDrug delivery, tissue engineering
Coordination PolymersAryl boronic esters, N-ligandsDative N→B bondHost-guest chemistry, catalysis

Computational and Theoretical Studies

Quantum Mechanical and Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions involving boronic acids. These calculations allow for the identification of transition states and intermediates, providing a step-by-step understanding of reaction mechanisms.

For reactions analogous to those involving 3-Hydroxy-1-propenyl-boronic acid, such as the allylboration of carbonyls, DFT has been instrumental. Computational studies have located and characterized the transition structures for reactions between allylboranes and aldehydes, often revealing chair-like or boat-like geometries that dictate the reaction's stereochemical course. researchgate.netresearchgate.net For example, in the phosphoric acid-catalyzed allylboration, computations have shown the catalyst's dual role in enhancing the Lewis acidity of the boron center while simultaneously activating the aldehyde through hydrogen bonding. researchgate.net

In the context of other boronic acid reactions, such as direct amidation, DFT calculations have challenged previously accepted mechanisms. rsc.org Theoretical modeling has suggested that pathways involving dimeric boron intermediates may be energetically more favorable than the long-assumed mechanism involving a monomeric acyloxyboron species. rsc.org These studies highlight the power of computational chemistry to refine and even redefine our understanding of reaction mechanisms. rsc.org

The application of these methods to 3-Hydroxy-1-propenyl-boronic acid would involve modeling its reactions, for instance, with an aldehyde. The calculations would aim to determine the activation energy barriers for different potential pathways, thus predicting the most likely mechanism. The presence of the hydroxyl group in the propenyl chain could introduce additional complexity, potentially influencing the reaction mechanism through intramolecular hydrogen bonding or by acting as a coordination site, all of which can be effectively modeled using DFT. Automated reaction path search methods can systematically explore various potential reactions, helping to predict novel transformations and byproducts. nih.gov

Modeling of Electronic Structure and Reactivity Profiles of the Boronic Acid Moiety

The reactivity of a boronic acid is intrinsically linked to its electronic structure, particularly the nature of the vacant p-orbital on the boron atom, which confers its Lewis acidic character. rsc.orgnih.gov Computational modeling provides detailed information about the electronic properties of the boronic acid moiety, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgacs.org

The LUMO is typically centered on the boron atom, and its energy level is a key indicator of the compound's Lewis acidity; a lower LUMO energy generally corresponds to higher reactivity towards nucleophiles. rsc.org Computational studies on various organoboronic acid derivatives have established quantitative scales for Lewis acidity, such as Fluoride Ion Affinity (FIA) and Ammonia (B1221849) Affinity (AA), which can be calculated using DFT. rsc.org These theoretical values provide a reliable comparison of the Lewis acidity across different boronic acids and their esters. rsc.org

The substituents on the boronic acid have a profound effect on its electronic structure and reactivity. acs.org For 3-Hydroxy-1-propenyl-boronic acid, the electron-donating or withdrawing nature of the hydroxy-substituted propenyl group influences the electron density at the boron center. Computational models can precisely quantify these electronic effects. Furthermore, intramolecular interactions, such as hydrogen bonding between the hydroxyl group and one of the boronic acid's hydroxyls, can significantly alter the conformation and electronic properties of the molecule. researchgate.netnih.gov These interactions can stabilize certain conformations and influence the boronic acid's ability to bind to other molecules, a key aspect of its function in applications like chemical sensing. researchgate.netnih.govnih.gov

Below is a data table showing computationally derived Lewis acidity values for representative boronic acid derivatives, illustrating how different organic residues (R) and ligand environments on the boron atom affect its electrophilicity. While specific data for 3-Hydroxy-1-propenyl-boronic acid is not available, these examples demonstrate the trends that computational modeling can predict.

Boron CompoundCalculated Lewis Acidity (FIA, kJ mol⁻¹)Computational MethodReference
Ph-B(OH)₂278.4M06-2X/def2-SVP rsc.org
Ph-B(pin)241.6M06-2X/def2-SVP rsc.org
Ph-B(cat)321.1M06-2X/def2-SVP rsc.org
Ph-B(dan)197.6M06-2X/def2-SVP rsc.org

Ph = Phenyl, pin = pinacolato, cat = catecholato, dan = 1,8-diaminonaphthalenediyl. Higher FIA values indicate stronger Lewis acidity.

Prediction and Rationalization of Stereochemical Outcomes in Boron-Mediated Reactions

One of the most significant contributions of computational chemistry to organic synthesis is its ability to predict and rationalize the stereochemical outcomes of reactions. rsc.org For reactions involving chiral molecules or generating new stereocenters, like the addition of 3-Hydroxy-1-propenyl-boronic acid to an aldehyde, understanding the factors that control stereoselectivity is crucial.

DFT calculations are used to model the transition states leading to different stereoisomeric products (diastereomers and enantiomers). researchgate.net The relative energies of these competing transition states, calculated with high accuracy, allow for the prediction of product ratios according to the Curtin-Hammett principle. rsc.org For allylboration reactions, computational models have successfully rationalized the observed syn/anti and E/Z selectivities by analyzing the steric and electronic interactions in various chair-like and boat-like transition state models. researchgate.netresearchgate.net

For example, in the reaction of an α-substituted allylboronate with an aldehyde, DFT modeling can reveal the subtle energetic preferences that lead to high diastereoselectivity. digitellinc.com These models can account for the influence of the catalyst, substituents, and solvent to provide a comprehensive picture of the stereodetermining step. researchgate.netacs.org

In the case of 3-Hydroxy-1-propenyl-boronic acid, the molecule itself is chiral if the hydroxyl group is on a stereogenic center, or it can react to form products with new stereocenters. Computational studies would be essential to predict how the existing or newly formed stereocenters influence the facial selectivity of the reaction. The hydroxyl group could play a directing role through coordination with the boron atom or the electrophile, a hypothesis that can be rigorously tested through computational modeling of the relevant transition states.

The following table presents a conceptual comparison of relative transition state energies for a generic allylboration reaction, illustrating how DFT calculations are used to predict stereochemical outcomes.

Transition StateStereochemical OutcomeCalculated Relative Energy (kcal/mol)Predicted Major/Minor Product
TS-anti (Chair)anti-Product0.0Major
TS-syn (Chair)syn-Product+2.5Minor
TS-anti (Boat)anti-Product+4.0Minor
TS-syn (Boat)syn-Product+5.1Minor

Note: The energy values are hypothetical and for illustrative purposes only, demonstrating the principle of using transition state energies to predict reaction selectivity.

Elucidation of Activation Modes in Boronic Acid Chemistry

Boronic acids can be activated for chemical reactions in several ways, and computational studies are key to elucidating the precise nature of these activation modes. The primary mode involves the enhancement of the boron's Lewis acidity, but the mechanism by which this occurs can vary. researchgate.netnih.gov

Lewis Acid Activation: Boronic acids themselves are Lewis acids, but their reactivity can be enhanced by stronger Lewis or Brønsted acids. researchgate.netnih.gov Computational models can show how an external acid interacts with the hydroxyl groups on the boron atom, increasing its positive charge and making it a better activator for substrates like alcohols. nih.gov

Lewis Base Activation: Conversely, Lewis bases can activate boronic acids and their esters. maastrichtuniversity.nlnih.gov Computational studies have shown that Lewis bases can coordinate to the boron atom, forming a boronate complex. nih.gov This complexation increases the nucleophilicity of the organic group attached to the boron, enabling reactions with a wider range of electrophiles. acs.org DFT calculations can also reveal that the reactive species might be a complex between the Lewis base and the trimeric boroxine (B1236090) form of the boronic acid, rather than the monomer. nih.gov

Substrate Activation: In boronic acid catalysis, the boron compound can act as a catalyst by activating a substrate. For example, a boronic acid can form a covalent adduct with an alcohol or carboxylic acid, making it more susceptible to nucleophilic attack. researchgate.net DFT studies have been used to investigate the intermediates in these processes, providing insight into how the boronic acid facilitates the reaction. rsc.org

Photoredox Activation: More recently, photoredox catalysis has emerged as a method to activate boronic acids. maastrichtuniversity.nl Computational studies can help to understand the electronic transitions involved when a photocatalyst interacts with a boronic acid-Lewis base adduct, leading to the formation of radical intermediates. maastrichtuniversity.nl

For 3-Hydroxy-1-propenyl-boronic acid, theoretical studies would be invaluable in determining the most effective activation strategy for a desired transformation. By modeling the interaction of the boronic acid with various activators (acids, bases, photocatalysts), researchers can predict which conditions will lead to the most efficient and selective reactions.

Analytical Methodologies for Research

Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, IR, Raman)

Spectroscopic techniques are indispensable for the structural elucidation of 3-Hydroxy-1-propenyl-boronic acid, providing detailed information about its molecular framework and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the molecular structure. Both ¹H and ¹³C NMR spectra provide data on the chemical environment of each atom. In the ¹H NMR spectrum of 3-Hydroxy-1-propenyl-boronic acid, distinct signals are expected for the hydroxyl protons, the vinyl protons, and the methylene (B1212753) protons adjacent to the hydroxyl group. The coupling constants between the vinyl protons are indicative of the double bond's stereochemistry (cis or trans). The broad signal of the B(OH)₂ protons is also a characteristic feature, though its chemical shift can be highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will exhibit characteristic absorption bands corresponding to O-H stretching from both the alcohol and boronic acid moieties (typically a broad band around 3200-3600 cm⁻¹), C=C stretching of the alkene group (around 1640-1680 cm⁻¹), and strong B-O stretching vibrations (around 1310-1380 cm⁻¹). researchgate.netnist.gov The C-O stretching of the primary alcohol will also be present (around 1050 cm⁻¹). nist.gov

Raman Spectroscopy complements IR spectroscopy and is particularly useful for analyzing the symmetric vibrations of the molecule. researchgate.net It is effective for observing the C=C double bond and the B-O bonds. acs.orgnih.gov Tip-enhanced Raman spectroscopy (TERS) has been used to monitor the condensation reactions of boronic acids on surfaces at the nanoscale, highlighting its power in studying the reactivity and structural transformations of these compounds. acs.org

Table 1: Predicted Spectroscopic Data for 3-Hydroxy-1-propenyl-boronic acid

TechniqueFunctional GroupExpected Chemical Shift / WavenumberNotes
¹H NMRB(OH)₂~4.0 - 6.0 ppmBroad singlet, position is concentration and solvent dependent.
¹H NMR-CH=CH-~5.5 - 7.0 ppmComplex multiplets, coupling constants reveal stereochemistry. docbrown.info
¹H NMR-CH₂-OH~4.1 - 4.3 ppmDoublet, coupled to adjacent vinyl proton. docbrown.info
¹³C NMR-CH=CH-~120 - 140 ppmTwo distinct signals for the sp² carbons.
¹³C NMR-CH₂-OH~60 - 65 ppmSignal for the sp³ carbon attached to the hydroxyl group. docbrown.info
IR SpectroscopyO-H Stretch (Alcohol & Boronic Acid)~3200 - 3600 cm⁻¹ (broad)Indicates hydrogen bonding. nist.govacs.org
IR SpectroscopyC=C Stretch (Alkene)~1640 - 1680 cm⁻¹Characteristic of the propenyl group.
IR SpectroscopyB-O Stretch~1310 - 1380 cm⁻¹Strong, characteristic absorption for boronic acids. researchgate.net
Raman SpectroscopyC=C Stretch~1640 - 1680 cm⁻¹Often a strong and sharp signal. nih.gov
Raman SpectroscopyB-O-H Bend~750 cm⁻¹Associated with the boronic acid moiety. nih.gov

Chromatographic Analysis for Reaction Monitoring and Quantitative Purity Assessment in Research

Chromatographic methods are essential for separating 3-Hydroxy-1-propenyl-boronic acid from starting materials, byproducts, and impurities, allowing for accurate monitoring of reaction progress and the assessment of final product purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of boronic acids. waters.comwaters.com Reversed-phase HPLC (RP-HPLC) is common, but challenges can arise from the on-column hydrolysis of boronic acids or their esters. researchgate.netnih.gov Method development often involves screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phase conditions (e.g., pH, organic modifier) to achieve optimal separation and minimize degradation. waters.comresearchgate.net Detection is typically performed using a PDA (Photodiode Array) detector, or by coupling the HPLC to a mass spectrometer (LC-MS) for enhanced specificity. sielc.comrsc.org Post-column derivatization with reagents like alizarin (B75676) can be employed to create fluorescent complexes, enabling highly sensitive and selective detection. nih.gov

Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like boronic acids. nih.gov To facilitate GC analysis, derivatization is often necessary to convert the boronic acid into a more volatile and stable derivative. chromatographyonline.comnih.gov For instance, reaction with diols like pinacol (B44631) or triethanolamine (B1662121) can form volatile boronate esters that are amenable to GC-MS analysis. nih.govchromforum.org This approach is particularly useful for trace-level analysis and impurity profiling. chromatographyonline.com

Table 2: Exemplary Chromatographic Conditions for Boronic Acid Analysis

TechniqueColumnMobile Phase / Carrier GasDetectionApplication Note
UPLC-ESI-MSAcquity BEH C18 (1.7 µm)Gradient of Acetonitrile and 10 mM Ammonium Acetate (B1210297)ESI-MSHigh-throughput analysis, avoids pre-derivatization. rsc.org
RP-HPLCXSelect Premier HSS T3 (2.5 µm)Gradient of Acetonitrile and 0.1% Formic Acid in WaterPDASeparation of multiple structurally similar boronic acids. waters.comwaters.com
RP-HPLCAgilent Zorbax Eclipse XDB C18Acetonitrile / Formic Acid in WaterUVStudied to minimize on-column hydrolysis of boronate esters. researchgate.net
GC-MSDB-5 or equivalentHeliumMS (Quadrupole)Requires derivatization (e.g., with triethanolamine) to increase volatility. chromatographyonline.comnih.gov
HPLC-FluorescenceReversed-Phase ColumnAcetonitrile / Water, with post-column addition of Alizarin in Acetonitrile/TriethylamineFluorescence (λexc 469 nm, λem 610 nm)Selective detection of boronic acids in complex mixtures. nih.gov

Mass Spectrometry for Structural Elucidation and Isotopic Analysis of Boron-Containing Compounds

Mass spectrometry (MS) is a powerful tool that provides information on the molecular weight and elemental composition of 3-Hydroxy-1-propenyl-boronic acid. It is also the primary technique for isotopic analysis of boron.

Structural Elucidation using MS involves ionizing the molecule and analyzing the mass-to-charge ratio of the parent ion and its fragments. Techniques like Electrospray Ionization (ESI) are commonly used, often coupled with liquid chromatography (LC-MS). rsc.orgresearchgate.net The fragmentation pattern can help confirm the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound.

Isotopic Analysis is of particular interest for boron-containing compounds because boron has two stable isotopes, ¹⁰B (19.9% abundance) and ¹¹B (80.1% abundance). researchgate.netnih.gov This results in a characteristic isotopic pattern in the mass spectrum, where the [M+1]⁺ peak is significantly more intense than would be expected from ¹³C alone. This pattern serves as a clear signature for the presence of a single boron atom in a molecule. Advanced MS techniques are used for precise determination of boron isotope ratios (¹¹B/¹⁰B) in various research fields. researchgate.netnih.govnih.govisobarscience.com

Table 3: Comparison of Mass Spectrometry Techniques for Boron Isotopic Analysis

TechniqueIonization MethodKey AdvantagesLimitationsReference
MC-ICP-MS (Multi-Collector Inductively Coupled Plasma Mass Spectrometry)Inductively Coupled PlasmaHighest precision and accuracy for isotope ratio measurements (0.2-0.4‰). High sample throughput.Susceptible to matrix effects and memory effects. nih.gov researchgate.netnih.govisobarscience.com
TIMS (Thermal Ionization Mass Spectrometry)Thermal Ionization (Hot Filament)High sensitivity, capable of analyzing very small amounts of boron (N-TIMS).Time-consuming sample preparation. N-TIMS can have measurement bias. nih.gov researchgate.netnih.govnih.gov
SIMS (Secondary Ion Mass Spectrometry)Primary Ion Beam (e.g., Cs⁺, O⁻)In-situ micro-analysis of solid samples without destruction.Poorer resolution and sensitivity compared to TIMS; difficult to standardize. nih.gov researchgate.netnih.govnih.gov

Spectrophotometric and Electrochemical Techniques for Boron Determination in Research Contexts

While spectroscopy and chromatography are key for structure and purity, other techniques are employed for the simple quantification of total boron content.

Spectrophotometric Methods offer a cost-effective and straightforward approach for determining boron concentration. These methods are based on the formation of a colored complex between a borate (B1201080) and a specific chromogenic reagent. The absorbance of the resulting solution is measured with a spectrophotometer and is proportional to the boron concentration. nih.gov Common reagents include curcumin, which forms a red complex (rosocyanin) with boric acid in an acidic medium, and azomethine-H, which forms a yellow complex in an aqueous solution. nih.govresearchgate.net

Electrochemical Techniques are also utilized, particularly in the development of sensors. rsc.org Boronic acids can reversibly bind with 1,2- or 1,3-diols, a property exploited in electrochemical sensors for saccharides. researchgate.netresearchgate.net Conversely, these principles can be adapted to detect the boronic acid itself. For example, the interaction of 3-Hydroxy-1-propenyl-boronic acid at an electrode modified with a specific diol could be monitored using techniques like cyclic voltammetry or electrochemical impedance spectroscopy. nih.govmdpi.com The change in the electrochemical signal upon binding would correlate to the concentration of the boronic acid.

Table 4: Spectrophotometric Methods for Boron Determination

Method/ReagentPrinciplepHλmax (nm)Reference
CurcuminForms red rosocyanin complex with borate in acidic solution.Acidic~550 nm nih.gov
Azomethine-HForms yellow complex with borate.~5.1~410 nm researchgate.net
Carminic AcidForms a colored complex in the presence of concentrated sulfuric acid.Strongly Acidic~610 nm psu.edu
Crystal VioletForms a blue complex with the anionic chelate of boric acid and 2,6-dihydroxybenzoic acid.1 - 2600 nm rsc.org
1,2-Naphthoquinone-4-sulfonateForms a charge transfer complex with boron and lysine.12.0574 nm nih.gov

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-1-propenyl-boronic acid, and what reaction conditions are critical for optimal yields?

3-Hydroxy-1-propenyl-boronic acid is typically synthesized via Suzuki-Miyaura cross-coupling reactions, which require palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate in anhydrous solvents such as tetrahydrofuran (THF) . Key parameters include maintaining inert conditions (argon/nitrogen atmosphere), precise temperature control (60–80°C), and stoichiometric balancing of boronic acid precursors with halogenated partners. Post-reaction purification via column chromatography or recrystallization ensures high purity, as residual palladium can interfere with downstream applications .

Q. How do the physical and chemical properties of 3-Hydroxy-1-propenyl-boronic acid influence its stability in experimental settings?

The compound’s boronic acid group enables reversible covalent interactions with diols, but its stability is pH-dependent. Under neutral or slightly basic conditions (pH 7–9), boronic esters form readily, while acidic conditions (pH < 5) promote hydrolysis . Storage in dry, inert environments (e.g., desiccated containers under nitrogen) is critical to prevent oxidation or dimerization. Melting points (80–90°C) and solubility in polar aprotic solvents (e.g., DMF) guide solvent selection for reactions .

Q. What safety protocols are essential when handling 3-Hydroxy-1-propenyl-boronic acid in the laboratory?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Avoid inhalation of dust or vapors by using fume hoods, and ensure immediate access to emergency eyewash stations and showers. Spills should be neutralized with dry sand or vermiculite and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers design boronic acid-based optical sensors using 3-Hydroxy-1-propenyl-boronic acid for detecting diol-containing biomolecules?

The boronic acid-diol interaction is leveraged by conjugating 3-Hydroxy-1-propenyl-boronic acid with fluorophores (e.g., anthracene) or chromophores to create reversible sensors. Optimizing the spacer length between the boronic acid and signaling moiety enhances binding affinity and selectivity for targets like glucose or glycoproteins. Fluorescence quenching or Förster resonance energy transfer (FRET) mechanisms are monitored using spectrophotometry or fluorescence microscopy .

Q. What methodologies enable the enzymatic incorporation of 3-Hydroxy-1-propenyl-boronic acid into DNA for aptamer development?

Boronic acid-labeled nucleotides (e.g., B-TTP analogs) are synthesized via Huisgen cycloaddition and incorporated into DNA using polymerase chain reaction (PCR) with proofreading enzymes like Taq polymerase. Post-incorporation, boronate-affinity chromatography isolates functional aptamers. Validation includes gel electrophoresis for size confirmation and surface plasmon resonance (SPR) for binding kinetics analysis .

Q. How can contradictory data on the binding affinity of 3-Hydroxy-1-propenyl-boronic acid with glycoproteins be resolved?

Discrepancies may arise from differences in buffer pH, ionic strength, or competing ligands. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under standardized conditions. Cross-validate with alternative techniques like nuclear magnetic resonance (NMR) or SPR. Ensure glycoprotein purity via SDS-PAGE and control for nonspecific interactions using blocking agents (e.g., bovine serum albumin) .

Q. What strategies improve the selectivity of 3-Hydroxy-1-propenyl-boronic acid in competitive biological environments?

Structural modifications, such as introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the boronic acid scaffold, enhance diol-binding specificity. Dynamic combinatorial chemistry (DCC) screens libraries of boronic acid derivatives against target analytes in physiologically relevant matrices (e.g., serum). Computational modeling (e.g., molecular docking) predicts optimal binding conformations .

Methodological Notes

  • Characterization : Use 11^{11}B NMR to confirm boronic acid integrity and 1^{1}H/13^{13}C NMR for structural validation .
  • Quantitative Analysis : High-performance liquid chromatography (HPLC) with UV/Vis detection ensures purity (>95%) for biological assays .
  • Troubleshooting : If PCR amplification fails, verify enzyme compatibility with boronic acid-modified nucleotides or switch to engineered polymerases (e.g., Deep Vent) .

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